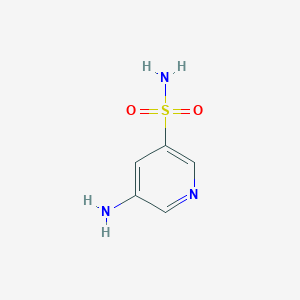

5-Aminopyridine-3-sulfonamide

Overview

Description

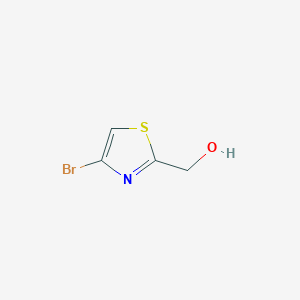

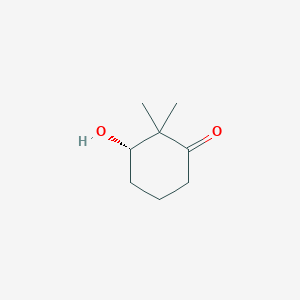

5-Aminopyridine-3-sulfonamide is a compound with the CAS Number 62009-21-6 . It has a molecular weight of 173.2 and is a solid in physical form . The IUPAC name for this compound is 5-amino-3-pyridinesulfonamide .

Molecular Structure Analysis

The InChI code for 5-Aminopyridine-3-sulfonamide is1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

5-Aminopyridine-3-sulfonamide is a solid . It has a molecular weight of 173.2 . The compound should be stored at 4°C and protected from light .Scientific Research Applications

Synthesis and Complexation with Metal Ions :

- The synthesis of tosylated 4-aminopyridine, a related compound to 5-Aminopyridine-3-sulfonamide, and its complexation with Ni(II) and Fe(II) ions was studied. These complexes have potential applications in enhancing the biological and catalytic potential of the ligand in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

One-Pot Synthesis of Heterocyclic Compounds :

- A one-pot synthesis method for N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides was developed. These compounds are of interest due to their potential applications in creating novel pharmaceuticals (Rozentsveig et al., 2013).

Synthesis of Sulfonylurea Herbicides :

- The synthesis of imazosulfuron, a sulfonylurea herbicide, and its derivatives was explored using 2- aminopyridine and chlorosulfonic acid as raw materials. This research contributes to the development of herbicides in agricultural chemistry (Gui-zhe, 2015).

Synthesis and Evaluation of Antibiotics :

- The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides and (imidazo[2,1-b]thiazol-5-yl)sulfonamides and their potential as novel antibiotics were investigated. This research contributes to the development of new antibiotics in the fight against resistant bacterial strains (El Hassani et al., 2017).

Carbonic Anhydrase Inhibition for Antiglaucoma Applications :

- Research on sulfonamides, including derivatives of 5-aminopyridine-3-sulfonamide, as carbonic anhydrase inhibitors showed their potential for lowering intraocular pressure, suggesting their use in antiglaucoma therapies (Supuran et al., 1998).

Direct Synthesis of Sulfonamides from Thiols and Amines :

- The direct synthesis of sulfonamides, including those related to 5-Aminopyridine-3-sulfonamide, from thiols and amines was explored. This method is significant for the pharmaceutical industry due to its efficiency and reduced waste generation (Cao et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

5-Aminopyridine-3-sulfonamide is a type of sulfonamide, a class of synthetic antibiotics . Sulfonamides are known to target the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid in bacteria . By inhibiting DHPS, sulfonamides prevent the production of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 5-Aminopyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active site of DHPS, thereby blocking the access of PABA, which is a substrate for this enzyme . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 5-Aminopyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting DHPS, the compound disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body fluids and tissues, metabolism in the liver, and excretion primarily through the kidneys .

Result of Action

The primary result of the action of 5-Aminopyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By blocking the synthesis of folic acid, the compound disrupts critical cellular processes in bacteria, including the production of nucleic acids and certain amino acids . This disruption leads to a halt in bacterial growth, making 5-Aminopyridine-3-sulfonamide an effective bacteriostatic agent .

Action Environment

The action of 5-Aminopyridine-3-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability . .

properties

IUPAC Name |

5-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICDCKVYZROEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506801 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyridine-3-sulfonamide | |

CAS RN |

62009-21-6 | |

| Record name | 5-Aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminopyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)